molecular formula C27H18FNO2S2 B11655890 (5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11655890
M. Wt: 471.6 g/mol
InChI Key: KOMYLWJEZAZGNM-MFKUBSTISA-N
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Description

(5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthalenylmethoxy group, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of Thiazolidinone Core: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone core.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of Naphthalenylmethoxy Group: The naphthalenylmethoxy group is attached via an etherification reaction, where a naphthalenylmethanol derivative reacts with the thiazolidinone intermediate.

    Final Condensation: The final step involves the condensation of the intermediate with a suitable aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, (5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chlorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-(3-bromophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-(3-methylphenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its fluorophenyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological activity compared to its analogs.

Properties

Molecular Formula

C27H18FNO2S2

Molecular Weight

471.6 g/mol

IUPAC Name

(5E)-3-(3-fluorophenyl)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H18FNO2S2/c28-21-8-4-9-22(16-21)29-26(30)25(33-27(29)32)15-18-11-13-23(14-12-18)31-17-20-7-3-6-19-5-1-2-10-24(19)20/h1-16H,17H2/b25-15+

InChI Key

KOMYLWJEZAZGNM-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)C5=CC(=CC=C5)F

Origin of Product

United States

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